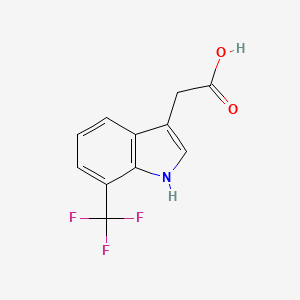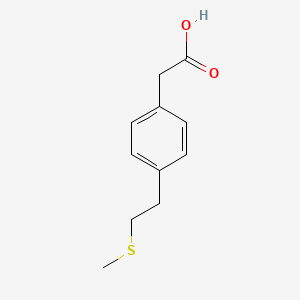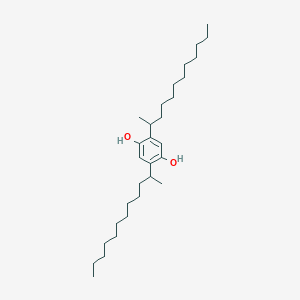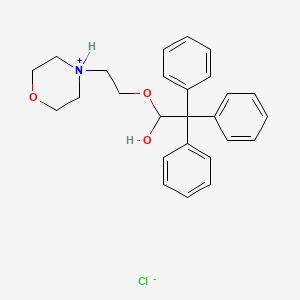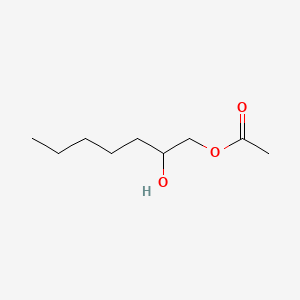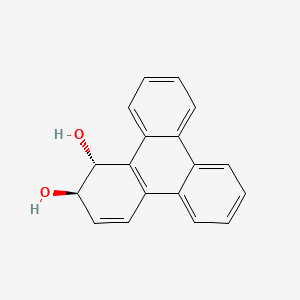
1,2-Triphenylenediol, 1,2-dihydro-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol is a chiral organic compound with significant importance in various fields of chemistry. This compound is characterized by its unique structure, which includes two hydroxyl groups attached to a triphenylene backbone. The chirality of this compound makes it a valuable asset in asymmetric synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-dihydrotriphenylene-1,2-diol typically involves the reduction of the corresponding diketone or diol precursor. One common method is the enantioselective reduction of 1,2-diketone using chiral catalysts. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a ruthenium or rhodium complex. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of (1R,2R)-1,2-dihydrotriphenylene-1,2-diol involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The key to industrial production is the optimization of reaction conditions to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form the corresponding diketone.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: Substitution reactions often involve the use of halogenating agents such as thionyl chloride or phosphorus tribromide. The reaction conditions vary depending on the desired substitution.
Major Products Formed
Oxidation: The major product is the corresponding diketone.
Reduction: The major product is the corresponding diol.
Substitution: The major products are the substituted derivatives of (1R,2R)-1,2-dihydrotriphenylene-1,2-diol.
Applications De Recherche Scientifique
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of chiral pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (1R,2R)-1,2-dihydrotriphenylene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, thereby influencing their activity. The compound’s chirality allows for selective interactions with chiral receptors and enzymes, leading to enantioselective effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2S)-1,2-dihydrotriphenylene-1,2-diol
- (1R,2R)-1,2-diphenylethane-1,2-diol
- (1S,2S)-1,2-diphenylethane-1,2-diol
Uniqueness
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol is unique due to its triphenylene backbone, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in asymmetric synthesis and catalysis, where the specific spatial arrangement of atoms is crucial for achieving high enantioselectivity.
Propriétés
Numéro CAS |
68151-04-2 |
|---|---|
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)20/h1-10,16,18-20H/t16-,18+/m1/s1 |
Clé InChI |
BSKBIHOSMNFDAS-AEFFLSMTSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C3=C([C@H]([C@@H](C=C3)O)O)C4=CC=CC=C24 |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C(C(C=C3)O)O)C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



